molecular formula C16H17NO2S B3507851 N-(4-methoxybenzyl)-2-(methylthio)benzamide

N-(4-methoxybenzyl)-2-(methylthio)benzamide

Cat. No.: B3507851
M. Wt: 287.4 g/mol
InChI Key: NXHBQWGUMKSKFQ-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)-2-(methylthio)benzamide” is a chemical compound that contains a benzamide group, a methoxy group, and a methylthio group. The benzamide group consists of a benzene ring attached to a carboxamide group (-CONH2), the methoxy group (-OCH3) is an ether that consists of a methyl group linked to an oxygen atom, and the methylthio group (-SCH3) is a sulfur analog of the methoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic benzene ring of the benzamide group, with the methoxy and methylthio groups likely providing electron-donating effects that could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-donating effects of the methoxy and methylthio groups. These groups could potentially make the benzene ring more reactive towards electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide, methoxy, and methylthio groups could impact properties such as polarity, solubility, and melting and boiling points .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also be interesting to investigate how the methoxy and methylthio groups influence these properties .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-13-9-7-12(8-10-13)11-17-16(18)14-5-3-4-6-15(14)20-2/h3-10H,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHBQWGUMKSKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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